molecular formula C14H16N2O4S B13199506 (3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione

(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione

Cat. No.: B13199506
M. Wt: 308.35 g/mol
InChI Key: MQWWTKOTVRSWRF-ZIAGYGMSSA-N
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Description

(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1λ⁶-thiolane-1,1-dione is a structurally complex sulfone derivative featuring a thiolane (tetrahydrothiophene) core substituted with a hydroxyl group at the 4-position and a benzyl-pyrazole-oxy moiety at the 3-position. The stereochemistry (3S,4S) is critical for its bioactivity, as spatial orientation influences receptor binding and metabolic stability.

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

(3S,4S)-4-(1-benzylpyrazol-4-yl)oxy-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C14H16N2O4S/c17-13-9-21(18,19)10-14(13)20-12-6-15-16(8-12)7-11-4-2-1-3-5-11/h1-6,8,13-14,17H,7,9-10H2/t13-,14-/m1/s1

InChI Key

MQWWTKOTVRSWRF-ZIAGYGMSSA-N

Isomeric SMILES

C1[C@H]([C@@H](CS1(=O)=O)OC2=CN(N=C2)CC3=CC=CC=C3)O

Canonical SMILES

C1C(C(CS1(=O)=O)OC2=CN(N=C2)CC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione typically involves multiple steps, including the formation of the thiolane ring and the introduction of the pyrazole and benzyl groups. Common synthetic routes may involve:

    Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Pyrazole Moiety: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Benzyl Group Addition: The benzyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets in biological systems. The pyrazole moiety may interact with enzymes or receptors, modulating their activity. The thiolane ring and benzyl group can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

Pyrazole Derivatives : Compounds like 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c, 4e) exhibit significant antioxidant and anti-inflammatory activity due to electron-withdrawing groups (e.g., benzoyl) enhancing redox modulation . In contrast, the target compound’s benzyl-pyrazole-oxy group may confer distinct pharmacokinetic properties, such as improved lipophilicity or metabolic stability.

Sulfone vs. Oxadiazole-Thione: The thiolane-1,1-dione core differs from oxadiazole-thione derivatives (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione) in electronic properties.

Hydroxyl Group Influence: The 4-hydroxy substituent in the target compound may mimic phenolic antioxidants (e.g., resveratrol), but its stereospecific placement could limit off-target interactions compared to non-chiral analogues .

Computational and Mechanistic Insights

For example:

  • Electron Localization : The sulfone group likely creates a region of high electron density, influencing nucleophilic attack or hydrogen bonding.
  • Bond Order Analysis : The C-O bond in the pyrazole-oxy linkage may exhibit partial double-bond character, affecting conformational flexibility .

Biological Activity

The compound (3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione is a novel thiolane derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiolane ring, a benzyl-substituted pyrazole moiety, and hydroxyl and dione functional groups. The molecular formula is C13H14N2O3S, with a molecular weight of 278.33 g/mol. Its structural complexity contributes to its diverse biological interactions.

Antioxidant Activity

Research indicates that compounds with thiolane structures exhibit significant antioxidant properties. The presence of the hydroxyl group likely enhances the compound's ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Antimicrobial Properties

Studies have shown that similar pyrazole derivatives possess antimicrobial activity against various pathogens. The benzyl group may enhance lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains.

Enzyme Inhibition

Preliminary data suggest that (3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione may act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it may inhibit enzymes related to inflammatory responses, which could be beneficial in treating conditions like arthritis.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Free Radical Scavenging : The hydroxyl group may donate electrons to free radicals, neutralizing their harmful effects.
  • Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity and influencing metabolic processes.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antioxidant capacity of thiolane derivatives; found significant scavenging activity against DPPH radicals.
Study 2 Evaluated antimicrobial efficacy against E. coli and S. aureus; demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3 Assessed enzyme inhibition in vitro; showed potential inhibition of COX-2 with IC50 values in the micromolar range.

Notable Research

A recent study published in Molecules explored the synthesis and biological evaluation of various thiolane derivatives, including our compound of interest. The research highlighted its promising bioactivity profile and suggested further exploration into its therapeutic applications .

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